5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a fluorinated tetrahydropyridine moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 5-fluoropyridine, undergoes hydrogenation in the presence of a suitable catalyst such as palladium on carbon to form 5-fluoro-1,2,3,6-tetrahydropyridine.
Furan Ring Formation: The tetrahydropyridine intermediate is then reacted with furan-2-carbaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiols.
Major Products
Oxidation: 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological processes involving aldehyde-containing compounds.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: This compound features a similar tetrahydropyridine ring but is substituted with an indole moiety instead of a furan ring.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound contains a tetrahydropyridine ring with a boronic acid ester group.
Uniqueness
5-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)furan-2-carbaldehyde is unique due to the presence of both a fluorinated tetrahydropyridine ring and a furan ring with an aldehyde group
Properties
Molecular Formula |
C10H10FNO2 |
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Molecular Weight |
195.19 g/mol |
IUPAC Name |
5-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-5-12(6-8)10-4-3-9(7-13)14-10/h2-4,7H,1,5-6H2 |
InChI Key |
XUIYQZFAVHISBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)F)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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